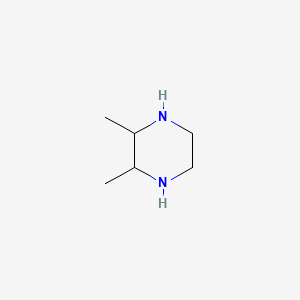

2,3-Dimethylpiperazine

Descripción general

Descripción

2,3-Dimethylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s used in the synthesis of substances and laboratory chemicals .

Synthesis Analysis

Recent developments in the synthesis of piperazines focus on the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of this compound is C12H28N4, with an average mass of 228.378 Da and a monoisotopic mass of 228.231400 Da .Chemical Reactions Analysis

The reaction thermochemistry data for this compound indicates that the reaction between H2 and C6H10N2 results in C6H14N2 . The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines gives ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.507 (lit.), a boiling point of 156 °C (lit.), and a density of 1.011 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Geometrical Isomer Discrimination

- 1 H-Nmr Spectroscopy : Tsutsui et al. (1980) utilized 1 H-Nmr spectroscopy for differentiating the geometrical isomers of 2,3-, 2,5-, and 2,6-dimethylpiperazines. This method proved effective in discerning isomers with ae or ea dimethyl groups at lower temperatures, showcasing the importance of spectral analysis in isomer discrimination (Tsutsui, Watanabe, Ohta, & Takizawa, 1980).

Molecular Structure Analysis

- Crystal and Molecular Structure : Okamoto et al. (1982) determined the crystal structure of trans-2,5-dimethylpiperazine using X-ray methods. The molecule displayed a centrosymmetric chair form with methyl groups in equatorial positions, contributing to the understanding of molecular conformations in similar compounds (Okamoto, Sekido, Ono, Noguchi, & Hirokawa, 1982).

Spectroscopic Properties

- Nuclear Spin Resonance and Relaxation : Tzalmona and Kaplan (1974) studied the 14N nuclear quadrupole resonance in N, N1-dimethylpiperazine. Their research provided insights into the spin-lattice relaxation times and quadrupole frequencies, which are crucial for understanding the molecular dynamics and relaxation processes in piperazine derivatives (Tzalmona & Kaplan, 1974).

Radical Cation Study

- Structural Dynamics and Charge Transfer : Deb, Cheng, and Weber (2013) conducted time-resolved photoelectron spectroscopy on N,N'-dimethylpiperazine to explore charge transfer and structural dynamics in electronically excited states. Their findings highlighted the interaction between ionization centers and the impact on molecular structure (Deb, Cheng, & Weber, 2013).

Polymer Applications

- Piperazine Copolymers in Medical Implants : Bruck (1969) investigated piperazine copolymers for potential use in medical implants, focusing on thermal stability and suitability for eye cornea replacement. This research contributed to thedevelopment of materials for biomedical applications, highlighting the importance of polymer stability and compatibility (Bruck, 1969).

Antibacterial Activity

- Piperazine Derivatives of Chitosan : Másson et al. (2008) explored the antibacterial properties of chitosan derivatives with methylpiperazine and dimethylpiperazine substituents. Their findings revealed significant antibacterial activity, showcasing the potential of piperazine derivatives in antimicrobial applications (Másson, Holappa, Hjálmarsdóttir, Rúnarsson, Nevalainen, & Järvinen, 2008).

Catalytic Applications

- Polyurethane Foam Production : Samarappuli and Liyanage (2018) evaluated 1,4-dimethylpiperazine as a catalyst in polyurethane foam production. Their research indicated that it serves as an effective delayed action catalyst, enhancing in-mold flowability and cure times (Samarappuli & Liyanage, 2018).

Mecanismo De Acción

Mode of Action

The mode of action of 2,3-Dimethylpiperazine is currently unknown

Biochemical Pathways

It has been reported that a bacterium strain identified as rhodococcus erythropolis was grown on 2,3-dimethylpyrazine , suggesting that this compound may be involved in certain microbial metabolic pathways.

Safety and Hazards

Direcciones Futuras

While there isn’t specific information available on the future directions for 2,3-Dimethylpiperazine, the field of controlled drug delivery systems is a promising area for future research. The development of new materials and the establishment of structure-function relationships are key areas of focus .

Propiedades

IUPAC Name |

2,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWPTMLRSANSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335075 | |

| Record name | 2,3-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84468-52-0 | |

| Record name | 2,3-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

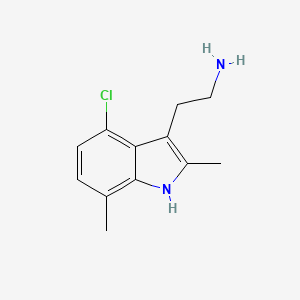

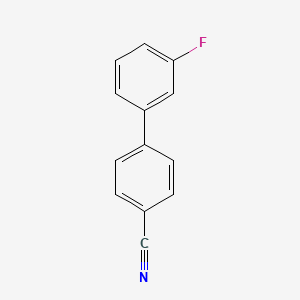

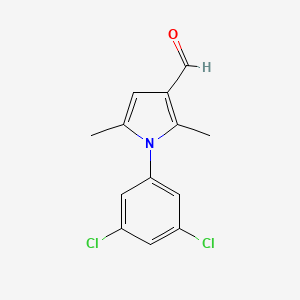

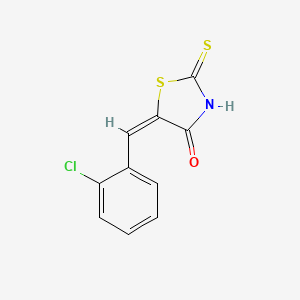

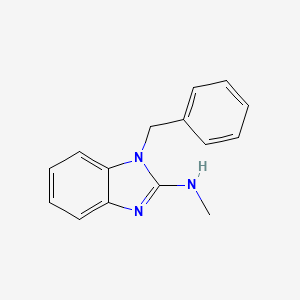

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,3-Dimethylpiperazine relate to its biological activity?

A2: While the provided research on this compound doesn't delve into specific structure-activity relationships, a study [] highlights the biological activity of related piperazine derivatives. This research demonstrates that modifications to the piperazine ring, particularly at the 2 and 3 positions, can significantly impact the inhibitory activity against TPA-induced biological processes in specific cell lines. This suggests that subtle structural changes in this compound could influence its interactions with biological targets and potentially alter its activity profile.

Q2: Are there any known analytical methods for detecting and quantifying this compound?

A3: While the provided research doesn't specify analytical techniques for this compound, similar compounds are often analyzed using techniques like gas chromatography and mass spectrometry []. These methods allow for the separation, identification, and quantification of different components within complex mixtures. Further research is needed to determine the most appropriate and validated analytical techniques for the specific detection and quantification of this compound in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)